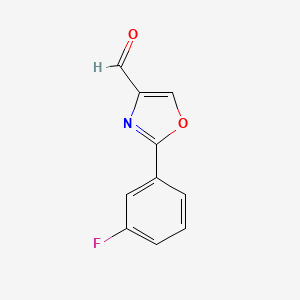

2-(3-Fluorophenyl)oxazole-4-carbaldehyde

描述

Structure

2D Structure

属性

IUPAC Name |

2-(3-fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKLKNJTMLIAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695889 | |

| Record name | 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-95-7 | |

| Record name | 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy Overview

The synthesis of 2-(3-fluorophenyl)oxazole-4-carbaldehyde typically involves constructing the oxazole ring with the appropriate substituents, followed by selective functionalization at the 4-position to introduce the aldehyde group. Two broad strategies are observed:

- Construction of oxazole core from substituted phenyl precursors followed by formylation at the 4-position.

- Direct synthesis of oxazole-4-carbaldehydes via cyclization and oxidation reactions from precursors bearing suitable leaving groups or functional groups.

Synthesis via Vilsmeier–Haack Formylation of Oxazole Precursors

One of the most reliable and widely applied methods involves the Vilsmeier–Haack reaction to introduce the aldehyde group at the 4-position of the oxazole ring.

- Starting from 1-(3-fluorophenyl)-3-hydroxy-oxazole derivatives, the oxazole ring is first functionalized with an allyloxy group at the 3-position.

- The allylated oxazole intermediate is then subjected to the Vilsmeier–Haack reaction using a Vilsmeier reagent complex (typically POCl3 and DMF) at around 70 °C.

- This reaction selectively formylates the 4-position of the oxazole ring to yield the desired this compound with high yields (up to 95%) and purity.

- The crude product is purified by flash chromatography using silica gel and mixtures of ethyl acetate and n-hexane as eluents.

Example Data from Related Pyrazole Systems (Analogous to Oxazole):

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Allylation | Allyl bromide, NaH, DMF, 0 °C to 60 °C | 96 | Formation of O-allylated intermediate |

| Formylation | Vilsmeier reagent, 70 °C, 1 h | 95 | Selective 4-formylation of oxazole ring |

This method is adapted from procedures used in similar heterocyclic systems and is applicable to fluorinated phenyl-substituted oxazoles.

Direct Synthesis via [3+2] Cycloaddition from Carboxylic Acids

A novel and efficient approach involves the direct synthesis of 4,5-disubstituted oxazoles, including fluorophenyl-substituted derivatives, from carboxylic acids using a triflylpyridinium reagent.

- The carboxylic acid (e.g., 3-fluorobenzoic acid) is activated in situ by the triflylpyridinium reagent to form an acylpyridinium intermediate.

- This intermediate undergoes nucleophilic attack by isocyanoacetates or tosylmethyl isocyanide, leading to cyclization and formation of the oxazole ring with the aldehyde substituent at the 4-position.

- The reaction proceeds under mild conditions (room temperature to 40 °C) with short reaction times (~30 minutes).

- Broad substrate scope including aromatic acids with fluorine substituents, and functional group tolerance.

- The base DMAP is recoverable and reusable, enhancing the practicality of the method.

Representative Reaction Conditions:

| Component | Amount/Condition |

|---|---|

| Aromatic acid (e.g., 3-fluorobenzoic acid) | 0.21 mmol, 1 equiv |

| DMAP | 0.32 mmol, 1.5 equiv |

| DMAP-Tf reagent | 0.27 mmol, 1.3 equiv |

| Isocyanide (e.g., isocyanoacetate) | 0.25 mmol, 1.2 equiv |

| Solvent | Dichloromethane (2 mL) |

| Temperature | 40 °C |

| Time | 30 minutes |

Yields: Generally good to excellent (up to >90%) for fluorinated aromatic substrates.

Oxidation and Post-Synthetic Modifications

Further oxidation of oxazole derivatives to enhance functionality or to access related heterocyclic systems can be performed.

- Oxidation using activated manganese dioxide in toluene under reflux in a Dean–Stark apparatus (4 h) has been reported to oxidize dihydro-oxazole derivatives to fully aromatic oxazole aldehydes.

- Other oxidation methods include catalytic Pd/C in acetic acid or stirring in DMSO at elevated temperatures, though yields vary.

These oxidative steps are important for obtaining pure aldehyde functionalities on the oxazole ring, ensuring reactivity for downstream applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier–Haack Formylation | Allylated oxazole intermediates | POCl3/DMF, 70 °C, 1 h | 90–95 | High selectivity, well-established | Requires pre-functionalization |

| Direct [3+2] Cycloaddition | 3-Fluorobenzoic acid + isocyanides | Triflylpyridinium reagent, DMAP, DCM, 40 °C, 30 min | 80–93 | Mild conditions, broad scope | Requires isocyanide availability |

| Oxidation of dihydro-oxazole | Dihydro-oxazole derivatives | MnO2/toluene reflux, 4 h | Moderate | Efficient aromatization | Longer reaction times |

Research Findings and Practical Notes

- The Vilsmeier–Haack reaction remains a cornerstone for selective aldehyde introduction on heterocycles like oxazoles, especially when starting from suitably functionalized intermediates.

- The direct cycloaddition method from carboxylic acids represents a significant advancement, allowing rapid access to oxazole aldehydes without the need for preformed oxazole intermediates. This method also supports late-stage functionalization of complex molecules, including drug-like compounds.

- Fluorine substitution on the phenyl ring enhances the compound's utility in medicinal chemistry by improving metabolic stability and bioavailability.

- Purification is typically achieved by silica gel chromatography using ethyl acetate/n-hexane mixtures, and characterization confirms the aldehyde functionality via IR (C=O stretch ~1670 cm⁻¹) and NMR spectroscopy.

化学反应分析

Types of Reactions

2-(3-Fluorophenyl)oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 2-(3-Fluorophenyl)oxazole-4-carboxylic acid.

Reduction: 2-(3-Fluorophenyl)oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

科学研究应用

Anticancer Properties

Research indicates that 2-(3-Fluorophenyl)oxazole-4-carbaldehyde exhibits promising anticancer activity. In a study evaluating various oxazole derivatives, it was found that compounds containing the oxazole ring system showed significant inhibition of cancer cell proliferation. The mechanism is believed to involve the modulation of specific signaling pathways associated with cancer growth and metastasis .

PPAR Agonism

This compound has also been studied for its effects on peroxisome proliferator-activated receptors (PPARs), which are critical in regulating metabolism and inflammation. Specifically, derivatives of this compound have demonstrated potent agonist activity towards PPARα, PPARγ, and PPARδ. One study reported EC50 values of 0.029 µM for PPARα, indicating high potency in activating these receptors .

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized through various studies. These include assessments of lipophilicity (Log D values), metabolic stability, and CYP450 enzyme interactions. Notably, some derivatives showed minimal metabolic burden on CYP3A4, suggesting a favorable profile for drug development .

Case Study 1: Anticancer Efficacy

In a preclinical model, derivatives of this compound were tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and prostate cancer cells. This suggests its potential as a lead compound for further development in oncology .

Case Study 2: Metabolic Disorders

Another study explored the utility of this compound in treating metabolic disorders through PPAR activation. The findings highlighted its ability to improve insulin sensitivity and reduce lipid accumulation in adipose tissue, showcasing its potential application in diabetes management .

作用机制

The mechanism of action of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance binding affinity and selectivity towards biological targets.

相似化合物的比较

Structural and Electronic Comparisons

The following table summarizes key structural differences between 2-(3-Fluorophenyl)oxazole-4-carbaldehyde and its analogs:

Key Observations:

- Heterocycle Differences: The substitution of oxazole (with one oxygen and one nitrogen) for pyrazole (two adjacent nitrogens) alters electronic distribution.

- Fluorine Position: The meta (3-) vs. para (4-) fluorine substitution on the phenyl ring modifies steric and electronic interactions. Meta substitution may enhance steric hindrance in binding pockets compared to para .

- Similarity Scores: High similarity scores (0.97–0.98) for pyrazole analogs suggest structural resemblance but distinct reactivity due to heterocycle differences .

Computational and Physicochemical Insights

While experimental data (e.g., solubility, logP) for this compound are absent in the evidence, inferences can be drawn:

- Docking Studies: Tools like AutoDock Vina () could predict binding modes of this compound vs. pyrazole analogs. Pyrazole’s NH group may form hydrogen bonds unavailable to oxazole derivatives, affecting target affinity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Fluorophenyl)oxazole-4-carbaldehyde, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of 3-fluorobenzaldehyde derivatives with nitriles or amides under acidic or catalytic conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., using Pd(PPh3)4) can introduce the oxazole ring . Optimize yields by controlling reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios of reactants. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane) is recommended. Yield improvements (up to 65–70%) are achievable by substituting traditional solvents like DMF with ionic liquids .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluorophenyl signals (δ 7.2–7.8 ppm). ¹⁹F NMR detects the fluorine environment (δ -110 to -115 ppm).

- IR : A strong C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (calc. for C₁₀H₆FNO₂: 191.04 g/mol).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C2–C3–C12 bond angles ~120°) using tools like APEX2 and SADABS .

Q. How can researchers predict the solubility and stability of this compound for in vitro assays?

- Methodology : Calculate logP values (estimated ~2.1) using software like ChemAxon or ACD/Labs. Experimentally determine solubility in DMSO/water mixtures via UV-Vis spectroscopy. For stability, store at 0–6°C under nitrogen to prevent aldehyde oxidation. Monitor degradation via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the aldehyde group. Compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects. Experimentally, track reaction kinetics with hydrazines or Grignard reagents—fluorine’s meta-position reduces steric hindrance but increases electrophilicity at the aldehyde .

Q. What strategies resolve contradictions in reported spectral data (e.g., conflicting ¹³C NMR shifts)?

- Methodology :

- Cross-Validation : Replicate synthesis under standardized conditions (e.g., anhydrous DMF, inert atmosphere).

- Dynamic NMR : Assess rotational barriers in the oxazole ring to explain splitting patterns.

- Crystallographic Validation : Compare experimental X-ray structures (e.g., C4–N1 bond length ~1.35 Å) with computational models .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for neuroexcitatory applications?

- Methodology : Synthesize analogs with modified substituents (e.g., nitro, chloro) at the phenyl or oxazole positions. Use hypocretin receptor binding assays (IC₅₀ measurements) to evaluate neuroactivity. Computational docking (e.g., AutoDock Vina) into Hcrt receptor models (PDB: 2OOW) identifies key interactions (e.g., hydrogen bonding with the aldehyde group) .

Q. What are the challenges in scaling up synthesis while maintaining purity >97%?

- Methodology : Optimize catalytic systems (e.g., switch from Pd(PPh₃)₄ to Pd/C for easier recovery). Implement inline FTIR monitoring to detect intermediates. Use recrystallization (ethanol/water) instead of chromatography for bulk purification. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。